(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-14-5-2-8-17-19(14)21-20(26-17)22(13-15-6-3-11-24-15)18(23)10-9-16-7-4-12-25-16/h2-12H,13H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCLJMAHPWTNI-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 4-methylbenzo[d]thiazol-2-ylamine intermediates. These intermediates are then coupled with 3-(thiophen-2-yl)acrylic acid under amide bond-forming conditions, often using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the double bond in the acrylamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the acrylamide moiety could yield a saturated amide.
Scientific Research Applications
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly due to the presence of the thiazole and furan rings, which are known for their biological activity. Research has shown that derivatives of thiazole exhibit varying degrees of antimicrobial efficacy against a range of pathogens.
Case Study: Antimicrobial Efficacy
In a study evaluating several benzothiazole derivatives, compounds similar to (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 31.25 |
| Compound B | E. coli | 62.5 |
| Compound C | C. albicans | 125 |
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. The compound has been studied for its ability to inhibit tubulin polymerization, a critical process for cancer cell division.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.29 |
| HeLa | 0.21 |
| MCF-7 | 0.33 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that derivatives of the compound possess moderate to strong antioxidant activity when evaluated using DPPH and H2O2 scavenging assays.
Case Study: Antioxidant Efficacy
Research indicates that certain derivatives demonstrate effective radical scavenging capabilities, which can be beneficial in preventing cellular damage caused by oxidative stress.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 75% |
| Compound B | 65% |
| Compound C | 80% |
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthetic routes, physical properties, and biological activities, highlighting differences in substituents and functional groups:
Key Observations:
Synthetic Routes: Most analogs employ oxazolone intermediates (e.g., ) or Knoevenagel condensations () for acrylamide formation. The target compound likely follows a similar pathway, utilizing furan-2-ylmethylamine and 4-methylbenzo[d]thiazol-2-amine under reflux .
Physical Properties :
- Melting points correlate with molecular rigidity: thiazolidinedione derivatives (5e, 5f) exhibit higher melting points (275–289°C) due to hydrogen-bonding networks, whereas flexible alkylamides (6e, 6f) melt at lower temperatures (180–192°C) .
Biological Activity :
- Thiazole-acrylamide hybrids (e.g., A28–A35) show antibacterial activity , likely via membrane disruption or enzyme inhibition .
- Thiazolidinedione-furan hybrids (5e, 5f) are implicated in anticancer activity , possibly through PPARγ modulation or apoptosis induction .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : Yields for thiazole-acrylamides vary widely (55–91%), influenced by steric hindrance (e.g., bulky decanamide in 6f vs. smaller groups in A28–A35) .
Biological Activity
(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains multiple functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological processes.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Thiophene group : Enhances the compound's reactivity and potential therapeutic applications.
The molecular weight of the compound is approximately 380.5 g/mol, and its structure can be represented as follows:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing furan or thiazole moieties have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often range between 64 µg/mL to 128 µg/mL, indicating their effectiveness in inhibiting bacterial growth .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 1 | 64 | E. coli |
| Compound 2 | 128 | S. aureus |
| Compound 3 | 32 | C. albicans |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Similar thiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cell signaling pathways. As an EGFR inhibitor, it prevents receptor activation, thereby blocking downstream signaling that promotes cell survival and proliferation. Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress mechanisms .
Case Studies
- Antibacterial Efficacy : In a study evaluating multiple thiazole derivatives, it was found that compounds with furan and thiazole rings exhibited superior antibacterial activity against both gram-positive and gram-negative bacteria. The study emphasized the structural significance of these rings in enhancing antimicrobial efficacy .
- Anticancer Properties : Another investigation into benzothiazole-based compounds demonstrated their effectiveness as anticancer agents, particularly against non-small cell lung cancer and melanoma, with significant inhibition rates noted across multiple cell lines .
Q & A
Q. What are the key steps for synthesizing (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?
The synthesis involves a multi-step protocol:
- Step 1 : Coupling of 4-methylbenzo[d]thiazol-2-amine with furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-substituted intermediate.
- Step 2 : Reaction with 3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine to form the acrylamide backbone.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Characterization : Confirm structure via -NMR (e.g., δ 7.8–6.2 ppm for aromatic protons), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single crystals are grown via slow evaporation (solvent: chloroform/methanol). Data collection at 100 K using Mo-Kα radiation, with refinement via SHELXL-2018/3 (R-factor < 0.05) .
- Spectroscopic cross-validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G** basis set) to confirm stereochemistry .
Advanced Research Questions
Q. How do structural modifications on the benzothiazole ring influence biological activity?
- Methodology : Synthesize analogs with substituents (e.g., -F, -NO₂, -OCH₃) at the 4-position of the benzothiazole ring.
- Activity assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).
- Computational analysis : Perform molecular docking (AutoDock Vina) to compare binding affinities. For example, a -NO₂ group increases steric hindrance, reducing potency by ~40% compared to the -CH₃ derivative .
Q. How can conflicting bioactivity data in different assay systems be resolved?
- Troubleshooting steps :
- Verify compound purity (HPLC > 98%).
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays).
- Case study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in cellular permeability; address via logP optimization (e.g., adding -OH groups) .
Q. What experimental design optimizes reaction yields for scale-up synthesis?
- Design of Experiments (DoE) : Vary parameters (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: Pd(OAc)₂ vs. CuI).
- Response surface methodology : Identify optimal conditions (e.g., 80°C in DMF with 5 mol% Pd(OAc)₂ yields 85% product).
- Kinetic profiling : Monitor reaction progress via in situ IR to avoid side reactions (e.g., over-acylation) .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectory in GROMACS) to identify stable binding poses.
- Pharmacophore modeling : Use Schrödinger’s Phase to map essential interactions (e.g., hydrogen bonds with kinase hinge region).
- Validation : Correlate in silico results with mutagenesis studies (e.g., K101A mutation reduces binding by 70%) .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use 5% DMSO in PBS (ensure < 0.1% cytotoxicity via MTT assay).
- Prodrug strategy : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
Q. What strategies resolve crystallography challenges for this compound?
Q. How to design enzyme inhibition assays with high reproducibility?
- Protocol :
- Pre-incubate enzyme (10 nM) with compound (0.1–100 µM) for 30 min.
- Add fluorogenic substrate (e.g., Z-LYTE™ for kinases) and measure fluorescence (λₑₓ = 360 nm, λₑₘ = 485 nm).
- Include controls (e.g., staurosporine as positive inhibitor).
- Data analysis : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .
Q. How to interpret contradictory structure-activity relationship (SAR) data?
- Systematic evaluation :
- Test all analogs under identical assay conditions.
- Perform QSAR modeling (e.g., CoMFA with r² > 0.9) to identify critical descriptors (e.g., Hammett σ values for substituents).
- Validate with X-ray structures of ligand-enzyme complexes .
Stability & Storage
Q. What conditions ensure long-term stability of this compound?
- Storage : -20°C in amber vials under argon.
- Stability monitoring : Conduct monthly HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN). Degradation < 5% over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
